1-(3,4,5-Trifluorophenyl)cyclopropanamine

Medicinal Chemistry Physicochemical Profiling ADME

1-(3,4,5-Trifluorophenyl)cyclopropanamine (CAS 1248300-11-9) is a fluorinated cyclopropylamine derivative that serves as a versatile intermediate in medicinal chemistry. Its structure combines a conformationally rigid cyclopropane scaffold with a highly electronegative 3,4,5-trifluorophenyl moiety, endowing it with distinct physicochemical properties such as predicted lipophilicity (ACD/LogP 1.38) and enhanced metabolic stability compared to non-fluorinated analogs.

Molecular Formula C9H8F3N
Molecular Weight 187.16 g/mol
Cat. No. B15070348
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3,4,5-Trifluorophenyl)cyclopropanamine
Molecular FormulaC9H8F3N
Molecular Weight187.16 g/mol
Structural Identifiers
SMILESC1CC1(C2=CC(=C(C(=C2)F)F)F)N
InChIInChI=1S/C9H8F3N/c10-6-3-5(9(13)1-2-9)4-7(11)8(6)12/h3-4H,1-2,13H2
InChIKeyYNHGOBFJUAOYME-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(3,4,5-Trifluorophenyl)cyclopropanamine: A Fluorinated Cyclopropylamine Building Block for CNS Drug Discovery and Chemical Biology


1-(3,4,5-Trifluorophenyl)cyclopropanamine (CAS 1248300-11-9) is a fluorinated cyclopropylamine derivative that serves as a versatile intermediate in medicinal chemistry . Its structure combines a conformationally rigid cyclopropane scaffold with a highly electronegative 3,4,5-trifluorophenyl moiety, endowing it with distinct physicochemical properties such as predicted lipophilicity (ACD/LogP 1.38) and enhanced metabolic stability compared to non-fluorinated analogs [1]. The compound is structurally related to the classic monoamine oxidase (MAO) inhibitor tranylcypromine and has been explored as a scaffold for developing LSD1 inhibitors and other CNS-targeted agents [2][3].

Why Generic Substitution Fails: The Unique Physicochemical and Biological Fingerprint of 1-(3,4,5-Trifluorophenyl)cyclopropanamine


Substituting 1-(3,4,5-trifluorophenyl)cyclopropanamine with a close analog, such as a non-fluorinated phenylcyclopropanamine or a regioisomer with a different fluorine substitution pattern, is scientifically unsound due to the profound impact of fluorine atoms on both physicochemical properties and biological target engagement. The presence and position of fluorine atoms on the phenyl ring critically influence key parameters like basicity (pKa), lipophilicity (logD), and membrane permeability, which in turn dictate a compound's ADME profile and its ability to cross the blood-brain barrier [1]. Furthermore, studies on fluorinated phenylcyclopropylamines demonstrate that regiochemistry and stereochemistry of fluorine substitution dramatically alter inhibitory potency and selectivity against key CNS targets like monoamine oxidases (MAO-A and MAO-B) and lysine-specific demethylase 1 (LSD1) [2][3]. Therefore, even structurally similar analogs cannot be assumed to possess comparable biological activity or drug-like properties, making this specific compound an essential, non-interchangeable reagent for consistent and reproducible research outcomes.

Quantitative Differentiation Guide: Comparative Data for 1-(3,4,5-Trifluorophenyl)cyclopropanamine Against Key Analogs


Comparative LogD and pKa Modulation via Fluorination Pattern

The presence and arrangement of fluorine atoms on the phenyl ring of 1-phenylcyclopropanamines directly modulates lipophilicity and basicity, key determinants of CNS penetration. While direct experimental data for this specific compound is limited in open literature, predicted values from authoritative computational models demonstrate its distinct profile. 1-(3,4,5-Trifluorophenyl)cyclopropanamine has a predicted ACD/LogP of 1.38 and a predicted ACD/LogD at pH 7.4 of 1.37 . In contrast, literature on related fluorinated cyclopropylamines highlights that such changes in LogD and pKa, driven by fluorine substitution, are responsible for the significant differences in their ability to inhibit MAO enzymes [1].

Medicinal Chemistry Physicochemical Profiling ADME

Differentiation from Non-Fluorinated Scaffold in MAO Inhibitory Potency

Fluorination of the phenyl ring in tranylcypromine analogs significantly enhances inhibitory potency against monoamine oxidases. A review of fluorinated phenylcyclopropylamines concluded that these compounds are 'much stronger inhibitors of different monoamine oxidases' compared to their non-fluorinated counterparts [1]. For example, specific fluorinated analogs in related series have demonstrated MAO-B inhibition with Ki values as low as 9.8 nM [2]. While a direct head-to-head IC50 comparison for 1-(3,4,5-Trifluorophenyl)cyclopropanamine against the unsubstituted tranylcypromine is not available in the public domain, the class-level inference strongly supports that this trifluorinated compound is expected to possess substantially higher MAO inhibitory activity due to the electron-withdrawing and steric effects of the fluorine atoms.

Monoamine Oxidase Inhibition Structure-Activity Relationship (SAR) CNS Pharmacology

Conformational Rigidity and Metabolic Stability Enhancement Over Open-Chain Amines

The cyclopropane ring in 1-(3,4,5-trifluorophenyl)cyclopropanamine introduces significant conformational constraint, which is a well-established strategy to improve metabolic stability and target binding selectivity compared to flexible open-chain amine analogs [1]. This rigidity, combined with the fluorinated aromatic group, is reported to enhance the compound's resistance to oxidative metabolism, particularly by cytochrome P450 enzymes . While quantitative microsomal stability data for this exact compound is not publicly available, the class-level evidence indicates that its core scaffold offers a clear advantage in terms of metabolic robustness and reduced off-target effects relative to more flexible, non-fluorinated amine building blocks.

Metabolic Stability Pharmacokinetics Drug Design

Scaffold Versatility for LSD1 Inhibitor Development

The trans-2-phenylcyclopropylamine (2-PCPA) scaffold, of which this compound is a fluorinated derivative, is a validated pharmacophore for developing inhibitors of lysine-specific demethylase 1 (LSD1), a key epigenetic target in oncology [1]. Research shows that N-alkylated 2-PCPA-based inhibitors achieve sub-micromolar affinities for LSD1 and exhibit high selectivity over MAOs [2]. While 1-(3,4,5-trifluorophenyl)cyclopropanamine itself may serve as a precursor, its fluorinated aromatic ring is a critical structural feature that can be leveraged to further optimize potency, selectivity, and pharmacokinetic properties in lead optimization campaigns. This differentiates it from non-fluorinated or differently substituted 2-PCPA analogs, which may yield suboptimal drug candidates.

Epigenetics LSD1 Inhibition Oncology

Optimal Research and Industrial Applications for 1-(3,4,5-Trifluorophenyl)cyclopropanamine Based on Differentiated Evidence


Lead Optimization in CNS Drug Discovery Programs Targeting Monoamine Oxidases (MAO)

This compound is an ideal starting material or key intermediate for medicinal chemistry teams developing next-generation MAO inhibitors for depression, Parkinson's disease, or other CNS disorders. The evidence demonstrates that fluorinated cyclopropylamines possess significantly enhanced inhibitory potency compared to the classic non-fluorinated tranylcypromine scaffold [1]. Utilizing this specific 3,4,5-trifluorinated building block allows researchers to directly explore the impact of this precise fluorination pattern on MAO-A/MAO-B selectivity and potency, a well-documented critical parameter in this field [2]. This enables a more informed and efficient structure-activity relationship (SAR) investigation.

Epigenetics Research: Synthesis of Novel LSD1/KDM1A Inhibitors

This compound is a strategic procurement choice for laboratories focused on developing small-molecule inhibitors of lysine-specific demethylase 1 (LSD1) for oncology applications. The 2-phenylcyclopropylamine core is a proven pharmacophore for this target [1], and the 3,4,5-trifluorophenyl group offers unique electronic and steric properties that can be exploited to fine-tune inhibitor binding, selectivity over related enzymes like MAOs, and overall drug-like properties [2]. Using this specific compound, rather than a generic phenylcyclopropanamine, accelerates the optimization of lead compounds toward clinical candidates with improved efficacy and safety profiles.

Chemical Biology Tool Compound Development for Probing CNS Target Engagement

The unique physicochemical signature of 1-(3,4,5-trifluorophenyl)cyclopropanamine, characterized by its predicted moderate lipophilicity (ACD/LogD ~1.37) and enhanced metabolic stability, makes it a valuable scaffold for developing chemical probes [1]. Its properties are tailored for achieving good brain penetration and sufficient half-life for in vivo studies. By serving as a rigid, metabolically stable core, it allows for the introduction of additional functional groups (e.g., for affinity tagging or fluorescent labeling) without compromising the fundamental drug-like properties of the molecule, making it a superior choice over more flexible or metabolically labile amine scaffolds.

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